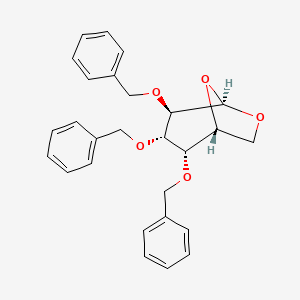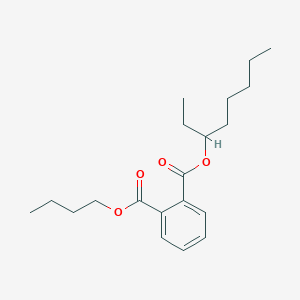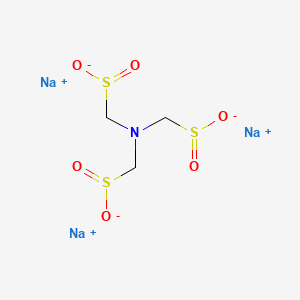
Cyclohexanecarboxamide, 1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylcyclohexanecarboxamide is an organic compound with the molecular formula C9H17NO It is a derivative of cyclohexane, featuring a carboxamide group and two methyl groups attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethylcyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. This intermediate is then reacted with dimethylamine in the presence of anhydrous benzene to yield 1,3-Dimethylcyclohexanecarboxamide .
Industrial Production Methods: Industrial production of 1,3-Dimethylcyclohexanecarboxamide typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions: 1,3-Dimethylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
1,3-Dimethylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dimethylcyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl groups on the cyclohexane ring can influence the compound’s binding affinity and specificity .
相似化合物的比较
N,N-Dimethylcyclohexanecarboxamide: A closely related compound with similar chemical properties.
Cyclohexanecarboxamide: Lacks the methyl groups, resulting in different reactivity and applications.
N,N-Dimethylformamide: A commonly used solvent with a similar amide functional group.
Uniqueness: 1,3-Dimethylcyclohexanecarboxamide is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its chemical reactivity and binding properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
1,3-dimethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-7-4-3-5-9(2,6-7)8(10)11/h7H,3-6H2,1-2H3,(H2,10,11) |
InChI 键 |
GKORCMMPXKSLSA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)(C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)

![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)

![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)



